molecular formula C24H20O3 B13406093 2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid

2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid

Cat. No.: B13406093
M. Wt: 356.4 g/mol
InChI Key: YSCURWUTVHWIDV-UHFFFAOYSA-N
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Description

2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid is a benzoic acid derivative substituted at the 2-position with a carbonyl-linked hexahydropyrenyl group. This partially hydrogenated polycyclic aromatic hydrocarbon (PAH) moiety confers unique steric and electronic properties, distinguishing it from simpler benzoic acid analogs.

Properties

Molecular Formula

C24H20O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-(1,2,3,6,7,8-hexahydropyrene-4-carbonyl)benzoic acid

InChI

InChI=1S/C24H20O3/c25-23(18-8-1-2-9-19(18)24(26)27)20-13-16-7-3-5-14-11-12-15-6-4-10-17(20)22(15)21(14)16/h1-2,8-9,11-13H,3-7,10H2,(H,26,27)

InChI Key

YSCURWUTVHWIDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)C(=O)C5=CC=CC=C5C(=O)O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid typically involves the hydrogenation of pyrene to produce hexahydropyrene, followed by its acylation with benzoic acid derivatives. The hydrogenation process can be controlled to yield specific isomers, with the reaction conditions including the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoic acid moiety, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO₄, CrO₃

    Reducing agents: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between aromatic hydrocarbons and biological macromolecules. Its structure makes it a useful probe for investigating the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

Potential medical applications include its use as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.

Industry

In the industrial sector, o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related benzoic acid derivatives are analyzed for comparative insights:

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: Features a propenoic acid chain with 3,4-dihydroxy substituents on the benzene ring.
  • Key Properties: Lower molecular weight (180.16 g/mol), water solubility, and antioxidant activity due to phenolic groups.
  • Applications : Widely used in pharmacological research (e.g., anti-inflammatory studies) and as a dietary supplement ingredient .
  • Contrast : Unlike the target compound, caffeic acid’s smaller size and hydrophilic nature limit its utility in hydrophobic binding environments.

4-(Methoxycarbonyl)benzoic Acid

  • Structure : Substituted at the 4-position with a methoxycarbonyl group.
  • Key Properties : Moderate solubility in organic solvents, with a molecular formula of C₉H₈O₄ (based on derivatives in ).
  • Applications : Primarily serves as a synthetic intermediate for peptides and HPLC analysis reagents .
  • Contrast : The methoxycarbonyl group’s electron-withdrawing effect reduces benzoic acid’s acidity compared to the target compound’s hexahydro-pyrenyl substituent, which may enhance steric hindrance.

2-[2-[1-[3-[[(2-Carboxyphenyl)amino]sulfonyl]phenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]benzoic Acid

  • Structure : Contains azo and sulfonamide groups, creating a highly conjugated system.
  • Key Properties : Colored compound (likely photoactive) with a molecular weight exceeding 450 g/mol (inferred from structure).
  • Applications : Used in agrochemicals and dyes due to its reactive diazenyl group .
  • Contrast : The target compound lacks azo functionality but may exhibit fluorescence or PAH-specific binding due to its pyrenyl group.

Data Table: Comparative Analysis

Compound Name Substituent Position Substituent Group Molecular Weight (g/mol) Solubility Key Applications
2-[(Hexahydro-4-pyrenyl)carbonyl]benzoic Acid 2 Hexahydro-pyrenyl carbonyl ~350 (estimated) Low (lipophilic) Drug intermediates, Materials
Caffeic Acid 3,4 (benzene) 3,4-Dihydroxypropenoic acid 180.16 High (aqueous) Antioxidants, Supplements
4-(Methoxycarbonyl)benzoic Acid 4 Methoxycarbonyl ~180 (estimated) Moderate Peptide synthesis, HPLC
Azo-sulfonamide derivative 2 Diazenyl-sulfonamide ~450 (estimated) Variable Agrochemicals, Dyes

Research Findings and Implications

  • Substituent Effects : The hexahydro-pyrenyl group in the target compound likely increases lipophilicity and steric bulk compared to caffeic acid or 4-(methoxycarbonyl)benzoic acid, impacting bioavailability and binding affinity in drug design .
  • Synthetic Utility : Unlike the azo compound in , the target lacks reactive groups like diazenyl, suggesting stability advantages in storage but reduced photochemical activity .
  • Pharmacological Potential: The partial hydrogenation of the pyrenyl group may reduce carcinogenic risks associated with fully aromatic PAHs, aligning with trends in safer PAH-derived pharmaceuticals.

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